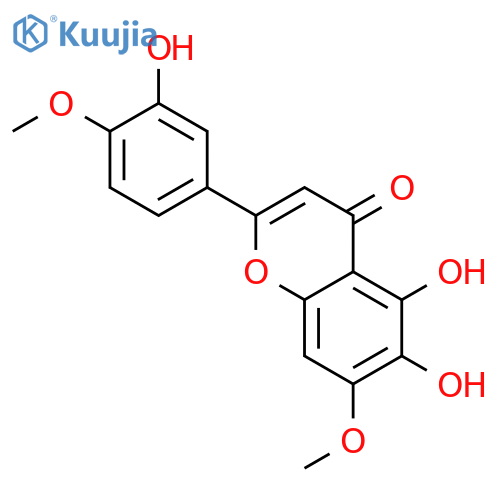Cas no 25782-24-5 (4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-)

25782-24-5 structure
商品名:4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-
4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-
- 4'-O-Methylpedalitin
- 5,6,3'-Trihydroxy-7,4'-dimethoxyflavone
- Flavone,3',5,6-trihydroxy-4',7-dimethoxy- (8CI)
- NSC 649411
- Nuchensin
- 5,6-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7-methoxy-chromen-4-one
- CHEMBL77643
- NSC-649411
- NCI60_017215
- NSC649411
- AKOS040762733
- 25782-24-5
- 5,3'-OH-7,4'-OCH3 flavone
- 5,6,3'-Hydroxy-7,4'-methoxyflavone
- 5,6,3'-OH-7,4'-OCH3 flavone
- SCHEMBL6244246
- 5,6-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one
- LMPK12111238
- 5,6-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
-
- インチ: InChI=1S/C17H14O7/c1-22-11-4-3-8(5-9(11)18)12-6-10(19)15-13(24-12)7-14(23-2)16(20)17(15)21/h3-7,18,20-21H,1-2H3
- InChIKey: GCKIPZDMMOATHU-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O)C=C1O
計算された属性
- せいみつぶんしりょう: 330.07392
- どういたいしつりょう: 330.07395278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 621.4±55.0 °C at 760 mmHg
- フラッシュポイント: 232.9±25.0 °C
- PSA: 105.45
- じょうきあつ: 0.0±1.9 mmHg at 25°C
4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5534-5 mg |
Nuchensin |
25782-24-5 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| TargetMol Chemicals | TN5534-1 mL * 10 mM (in DMSO) |
Nuchensin |
25782-24-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN5534-5mg |
Nuchensin |
25782-24-5 | 5mg |
¥ 3710 | 2024-07-19 | ||
| TargetMol Chemicals | TN5534-1 ml * 10 mm |
Nuchensin |
25782-24-5 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 |
4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- 関連文献
-
Yan Liu,Shu-Xi Jing,Shi-Hong Luo,Sheng-Hong Li Nat. Prod. Rep. 2019 36 626
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
